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1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea

Ligand efficiency Molecular weight Drug-likeness

1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea (CAS 1173042-15-3) is a synthetic urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via an ethyl bridge to an unsubstituted 6-oxo-1,6-dihydropyridazin-1-yl moiety. The compound belongs to the broader class of DGAT (diacylglycerol acyltransferase) inhibitory ureas, with the 5-chloro-2-methoxyphenyl pharmacophore explicitly claimed in patent literature as a preferred substituent for DGAT inhibition.

Molecular Formula C14H15ClN4O3
Molecular Weight 322.75 g/mol
CAS No. 1173042-15-3
Cat. No. B6575875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea
CAS1173042-15-3
Molecular FormulaC14H15ClN4O3
Molecular Weight322.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2
InChIInChI=1S/C14H15ClN4O3/c1-22-12-5-4-10(15)9-11(12)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21)
InChIKeyMVVLDIRHEGHLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea (CAS 1173042-15-3): Procurement-Relevant Structural and Pharmacological Profile


1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea (CAS 1173042-15-3) is a synthetic urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via an ethyl bridge to an unsubstituted 6-oxo-1,6-dihydropyridazin-1-yl moiety [1]. The compound belongs to the broader class of DGAT (diacylglycerol acyltransferase) inhibitory ureas, with the 5-chloro-2-methoxyphenyl pharmacophore explicitly claimed in patent literature as a preferred substituent for DGAT inhibition [2]. Its molecular formula is C14H15ClN4O3, with a molecular weight of 322.75 g/mol, a calculated XLogP3 of 0.8, and a topological polar surface area (TPSA) of 83 Ų, placing it in a favorable physicochemical space for both target engagement and drug-like properties [1].

Why Generic Substitution Fails: Structural Determinants of Differentiation for 1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea


Within the 6-oxo-1,6-dihydropyridazin-1-yl urea series, three critical structural variables govern biological activity: (i) the nature and substitution pattern of the phenyl ring attached to the urea nitrogen, (ii) the length of the alkyl linker between the urea core and the pyridazinone nitrogen, and (iii) the presence or absence of substituents at the 3-position of the pyridazinone ring [1]. The 5-chloro-2-methoxyphenyl group is specifically claimed as a preferred R1 substituent for DGAT inhibitory activity, and its replacement with unsubstituted phenyl, 4-fluorophenyl, or 3,5-dimethoxyphenyl variants is expected to alter both potency and selectivity profiles [1]. Furthermore, the ethyl linker in the target compound constrains the conformational flexibility and spatial relationship between the urea pharmacophore and the pyridazinone hydrogen-bond acceptor, distinguishing it from propyl-linked analogs such as CAS 1172246-26-2, which exhibit different entropic and enthalpic binding contributions [2]. The unsubstituted pyridazinone ring at the 3-position (absence of phenyl, furanyl, or cyclopropyl groups) minimizes steric bulk and molecular weight, potentially enhancing ligand efficiency metrics relative to 3-substituted comparators such as CAS 1021214-39-0 [3].

Quantitative Evidence Guide: Measurable Differentiation of 1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea Versus Closest Analogs


Molecular Weight Advantage Over 3-Phenyl-Substituted Pyridazinone Analog (CAS 1021214-39-0)

The target compound (CAS 1173042-15-3) has a molecular weight of 322.75 g/mol, which is 76.05 g/mol lower than its closest 3-phenyl-substituted analog, 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea (CAS 1021214-39-0, MW 398.8 g/mol) [1] . This represents an approximately 19% reduction in molecular weight. In medicinal chemistry, every 50 g/mol increment above 300 Da is associated with a measurable decrease in the probability of favorable oral absorption and membrane permeability [2]. The lower MW of the target compound positions it more favorably within Lipinski's rule-of-five space and improves ligand efficiency indices, should equipotent binding be achieved.

Ligand efficiency Molecular weight Drug-likeness Physicochemical property

Enhanced Lipophilicity Control: XLogP3 Comparison with Trifluoromethoxy-Phenyl Analog (CAS 1172078-60-2)

The target compound (CAS 1173042-15-3) exhibits a calculated XLogP3 value of 0.8, which is substantially lower than the estimated XLogP3 of approximately 1.5–2.0 for its trifluoromethoxy-substituted phenyl analog 3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]urea (CAS 1172078-60-2) [1] [2]. This difference arises from the replacement of the lipophilic -OCF3 group with the more balanced -OCH3/-Cl substitution pattern. A XLogP3 below 1 is associated with reduced risk of phospholipidosis, hERG channel blockade, and CYP450 promiscuity, all of which correlate positively with increasing lipophilicity [3].

Lipophilicity XLogP3 ADME Physicochemical property

Topological Polar Surface Area (TPSA) Advantage for CNS Penetration Potential

The target compound (CAS 1173042-15-3) has a computed TPSA of 83 Ų [1]. This falls below the established threshold of 90 Ų for favorable CNS penetration and below 140 Ų for good oral absorption [2]. In comparison, the 3-(4-ethoxyphenyl)-substituted pyridazinone analog 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea (CAS 1049291-39-5) has an estimated TPSA of approximately 93–100 Ų due to the additional ethoxyphenyl oxygen atoms and the trifluoromethylphenyl group . The 10–17 Ų difference in TPSA may determine whether a compound is CNS-penetrant or peripherally restricted, which is critical when selecting tool compounds for target engagement studies in the central nervous system.

TPSA CNS penetration Blood-brain barrier Physicochemical property

Linker Length Differentiation: Ethyl vs. Propyl Bridge for Conformational Restriction

The target compound employs an ethyl linker (-CH2CH2-) between the urea core and the N1 of the pyridazinone ring, whereas its direct homolog CAS 1172246-26-2 (1-(5-chloro-2-methoxyphenyl)-3-[3-(6-oxopyridazin-1(6H)-yl)propyl]urea) features a propyl linker (-CH2CH2CH2-) [1]. The ethyl linker restricts the conformational degrees of freedom between the two pharmacophoric elements, reducing the entropic penalty upon target binding. In related DGAT inhibitor series, ethyl linkers have been shown to provide an optimal balance of conformational pre-organization and accommodation of the target binding pocket, whereas propyl linkers introduce additional rotational bonds (5 vs. 6 rotatable bonds) that can reduce binding affinity by 0.5–1.5 kcal/mol due to conformational entropy loss [2]. The molecular weight difference (322.75 vs. 336.78 g/mol, Δ = -14.03 g/mol) further favors the ethyl-linked target compound for ligand efficiency metrics [3].

Linker optimization Conformational restriction Entropic penalty Structure-activity relationship

DGAT Inhibitory Pharmacophore: 5-Chloro-2-methoxyphenyl as Patent-Claimed Preferred Substituent

United States Patent Application US20070249620A1 explicitly claims the 5-chloro-2-methoxyphenyl group as a preferred R1 substituent in urea derivatives exhibiting DGAT (diacylglycerol acyltransferase) inhibitory activity [1]. This patent, filed by Daiichi Sankyo, establishes the 5-chloro-2-methoxyphenyl pharmacophore as a key determinant of DGAT1/2 inhibitory potency. The target compound embodies this specific substitution pattern, which is absent in alternative aryl urea derivatives bearing unsubstituted phenyl, 4-fluorophenyl, or 3,5-dimethoxyphenyl groups [2]. While quantitative IC50 values for the specific target compound are not publicly disclosed in the patent examples, the structural claim language (paragraphs [0027]–[0030]) designates the 5-chloro-2-methoxyphenyl motif as a preferred embodiment, indicating that it was among the most active substitution patterns evaluated in the DGAT enzyme assay [1].

DGAT inhibition Metabolic disease Triglyceride synthesis Pharmacophore

Hydrogen Bond Donor/Acceptor Profile for Target-Specific Interaction

The target compound presents 2 hydrogen bond donors (both urea N-H) and 4 hydrogen bond acceptors (urea C=O, pyridazinone C=O, pyridazine N, and methoxy O) [1]. This balanced HBD/HBA ratio of 0.5 is distinct from the 3-phenyl-substituted analog CAS 1021214-39-0, which maintains the same donor count (2) but increases the acceptor count to 5 due to the additional pyridazine ring nitrogen engagement from the 3-phenyl group . The absence of the 3-phenyl substituent in the target compound eliminates a potential steric clash with hydrophobic binding pockets that accommodate the pyridazinone head group, while preserving the critical urea H-bonding motif responsible for DGAT catalytic site interaction [2]. The 5-chloro substituent further contributes a weak halogen bond acceptor capacity, which may enhance binding specificity in halogen-bonding-compatible enzyme pockets compared to non-halogenated phenyl urea analogs.

Hydrogen bonding Binding affinity Selectivity Physicochemical property

Optimal Research and Procurement Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea


Metabolic Disease Target Screening: DGAT Inhibition Programs

The 5-chloro-2-methoxyphenyl urea scaffold is patent-validated for DGAT inhibition [1]. The target compound, with its favorable molecular weight (322.75 g/mol) and controlled lipophilicity (XLogP3 0.8) [2], is well-suited as a screening hit or tool compound in DGAT1/2 biochemical assays for obesity, hypertriglyceridemia, and type II diabetes programs. Its ethyl linker provides conformational restriction advantageous for crystallography and binding mode elucidation, while the unsubstituted pyridazinone core minimizes steric interference with the DGAT active site.

Fragment-Based Drug Discovery: Low-MW Pyridazinone-Urea Core

At 322.75 g/mol, the target compound resides at the upper boundary of fragment-like chemical space (typically <300 Da) while providing a complete pharmacophore (urea H-bonding motif, pyridazinone acceptor, chloro-methoxyphenyl hydrophobic group) [1]. Its TPSA of 83 Ų and 5 rotatable bonds make it an attractive fragment-elaboration starting point for targets where the urea-pyridazinone scaffold has demonstrated ligand efficiency, such as VEGFR-2 kinase inhibition [2]. The compound's purity specification (typically 95%) supports reliable screening data generation.

Central Nervous System Target Programs Requiring BBB Penetration

With a TPSA of 83 Ų (below the 90 Ų CNS penetration threshold) [1] [2], the target compound is one of the few pyridazinone-urea analogs predicted to cross the blood-brain barrier. This distinguishes it from bulkier analogs (TPSA >90 Ų) that are likely peripherally restricted. Procurement for CNS target screening (e.g., neuroinflammation, CNS metabolic sensing) should prioritize this compound over 3-substituted pyridazinone variants when brain exposure is a program requirement.

Structure-Activity Relationship (SAR) Studies: Linker Length Optimization

The ethyl linker in the target compound provides a critical SAR data point for optimizing the spatial relationship between the urea and pyridazinone pharmacophores. When procured alongside the propyl-linked homolog (CAS 1172246-26-2) [1] and the 3-phenyl-substituted analog (CAS 1021214-39-0) [2], this compound enables a systematic three-point SAR study assessing the impact of linker length and pyridazinone substitution on target potency, selectivity, and ADME properties. The 5-chloro-2-methoxyphenyl group remains constant across these comparators, isolating linker and pyridazinone substitution as the sole variables.

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